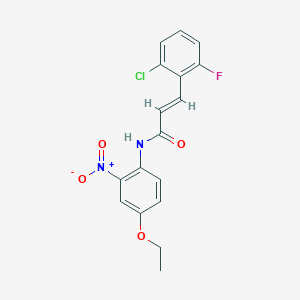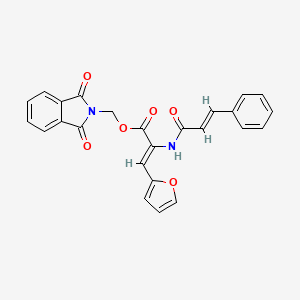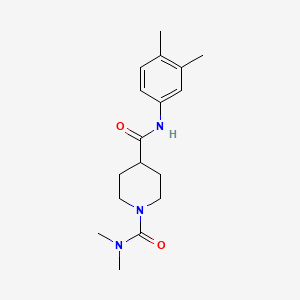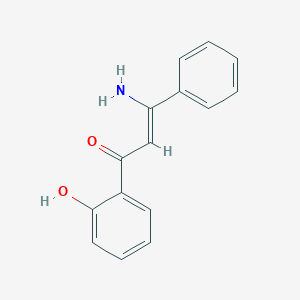
4-(2-ethoxyethyl)-2-(6-methoxy-2-naphthyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-ethoxyethyl)-2-(6-methoxy-2-naphthyl)morpholine is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-(2-ethoxyethyl)-2-(6-methoxy-2-naphthyl)morpholine involves its ability to chelate metal ions, which can lead to changes in the fluorescence properties of the compound. This property has been used to develop sensors for detecting metal ions in biological systems.
Biochemical and Physiological Effects:
Studies have shown that this compound has antitumor and anti-inflammatory effects. It has also been shown to inhibit the activity of certain enzymes involved in the production of prostaglandins, which are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2-ethoxyethyl)-2-(6-methoxy-2-naphthyl)morpholine in lab experiments is its ability to selectively detect metal ions in biological systems. However, one limitation is that the compound may have potential toxicity in vivo and therefore requires further investigation.
Orientations Futures
Future research directions for 4-(2-ethoxyethyl)-2-(6-methoxy-2-naphthyl)morpholine include exploring its potential as a therapeutic agent for cancer and inflammation. Additionally, further studies are needed to investigate its potential toxicity and pharmacokinetics in vivo. The development of new sensors and probes based on this compound for detecting metal ions in biological systems is also an area of interest for future research.
Méthodes De Synthèse
The synthesis of 4-(2-ethoxyethyl)-2-(6-methoxy-2-naphthyl)morpholine involves the reaction of 6-methoxy-2-naphthaldehyde with 4-(2-aminoethyl)morpholine in the presence of ethyl iodide. The resulting product is then treated with sodium hydroxide to yield the final compound.
Applications De Recherche Scientifique
4-(2-ethoxyethyl)-2-(6-methoxy-2-naphthyl)morpholine has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems. It has also been investigated for its antitumor and anti-inflammatory properties.
Propriétés
IUPAC Name |
4-(2-ethoxyethyl)-2-(6-methoxynaphthalen-2-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-3-22-10-8-20-9-11-23-19(14-20)17-5-4-16-13-18(21-2)7-6-15(16)12-17/h4-7,12-13,19H,3,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGACILHVQCXBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1CCOC(C1)C2=CC3=C(C=C2)C=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzoyl-3-[4-(4-methylphenyl)-1H-pyrazol-5-yl]piperidine](/img/structure/B5464443.png)

![N-(5-chloro-2-methoxyphenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5464449.png)
![4-(2,6-dimethylpyridin-3-yl)-N-[2-methyl-1-(1-methyl-1H-imidazol-2-yl)propyl]pyrimidin-2-amine](/img/structure/B5464451.png)

![5-({3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-N-methylpyrimidin-2-amine](/img/structure/B5464466.png)
![2-[cyclohexyl(methyl)amino]-N-[2-(dimethylamino)-1-methyl-2-oxoethyl]nicotinamide](/img/structure/B5464486.png)

![7-(3-chlorophenyl)-4-[(2-methyl-1,3-thiazol-4-yl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol](/img/structure/B5464503.png)
![1-acetyl-N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)piperidine-4-carboxamide](/img/structure/B5464517.png)
![N-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-carboxamide](/img/structure/B5464522.png)
![1-(3-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}phenyl)-2-imidazolidinone](/img/structure/B5464525.png)

![8-[(4-chloro-1-methyl-1H-indol-2-yl)carbonyl]-6,7,8,9-tetrahydro-5H-imidazo[1,5-a][1,4]diazepine](/img/structure/B5464537.png)